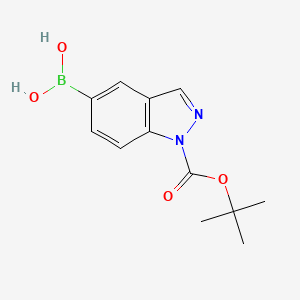
1-BOC-Indazole-5-boronic acid
Overview
Description
1-BOC-Indazole-5-boronic acid is a chemical compound used in laboratory settings and for the synthesis of substances . Its molecular formula is C12H15BN2O4 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This approach allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-4-9(13(17)18)6-8(10)7-14-15/h4-7,17-18H,1-3H3 . The average mass of the molecule is 262.069 Da, and the monoisotopic mass is 262.112488 Da .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, including this compound, has been utilized in a radical approach . This approach has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Scientific Research Applications
Synthesis and Structural Studies
1-BOC-Indazole-5-boronic acid and related compounds have been explored for their potential in synthesizing various biologically active molecules and polymers, demonstrating the versatility of boronic acids in organic chemistry and material science. For instance, research has explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the utility of related structures in creating triazole-based scaffolds, which are significant for developing peptidomimetics and compounds with biological activity (Ferrini et al., 2015). Moreover, the experimental and theoretical study of 4-Methyl-1H-Indazole-5-Boronic Acid highlighted its complex resonance states under varying temperatures, providing insight into its structural characteristics and potential applications in material science (Dikmen, 2018).
Catalysis and Reaction Mechanisms
Boronic acid compounds, including this compound derivatives, have been instrumental in catalysis, offering a pathway to perform various organic reactions under milder conditions with improved yields and regioselectivities. Studies have demonstrated their role in [3+2] dipolar cycloadditions to unsaturated carboxylic acids, highlighting their potential in generating pharmaceutically relevant, small heterocyclic products (Zheng, McDonald, & Hall, 2010). Such catalytic processes underscore the importance of boronic acids in facilitating reactions critical for the synthesis of complex organic molecules.
Biomedical Applications
Boronic acids, by virtue of their unique reactivity with diols and polyols, have been extensively researched for their biomedical applications, including drug discovery, sensing, and the development of therapeutic agents. The synthesis of 1-amido-2-triazolylethaneboronic acids has been explored for creating β-lactamase inhibitors, showcasing the potential of boronic acid derivatives in combating antibiotic resistance (Caselli et al., 2015). Additionally, boronic acid polymers have been investigated for their applications in HIV, obesity, diabetes, and cancer treatment, indicating their significant role in the development of new biomaterials for medical use (Cambre & Sumerlin, 2011).
Sensing and Detection
The unique interaction of boronic acids with diols and polyols has also been leveraged in sensing applications, where boronic acid derivatives are employed to develop sensitive and selective sensors for glucose, saccharides, and other biologically relevant molecules. This application is crucial for non-invasive monitoring and diagnostic purposes, contributing significantly to healthcare and biomedical research (Lacina, Skládal, & James, 2014).
Safety and Hazards
1-BOC-Indazole-5-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is recommended .
Mechanism of Action
Target of Action
Boronic acids, including 1-boc-indazole-5-boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c .
Result of Action
The suzuki–miyaura coupling reaction, in which this compound participates, results in the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at 2-8°C to maintain its stability . The Suzuki–Miyaura coupling reaction, in which this compound participates, is known for its mild reaction conditions , suggesting that it can occur effectively in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that boronic acids, including 1-BOC-Indazole-5-boronic acid, can participate in Suzuki–Miyaura coupling , a widely-used carbon–carbon bond-forming reaction . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Molecular Mechanism
The molecular mechanism of this compound is not well-defined. In Suzuki–Miyaura coupling, boronic acids are known to undergo a transmetalation process, where they transfer a nucleophilic organic group to a palladium catalyst . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
Boronic acids are known to be involved in various transformations, including oxidations, aminations, halogenations, and C–C bond formations . These suggest potential metabolic pathways for this compound.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-4-9(13(17)18)6-8(10)7-14-15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYSNYVECFOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

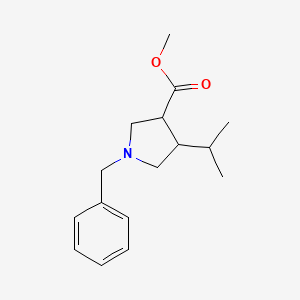

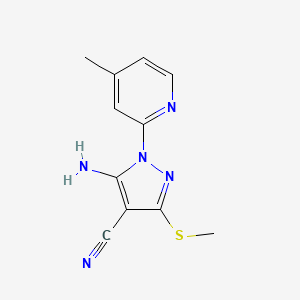
![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)

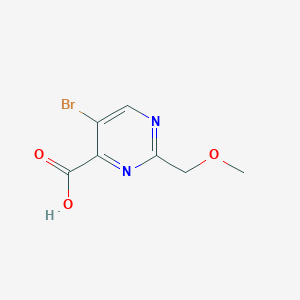
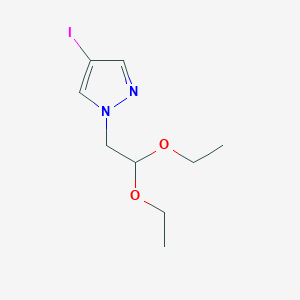
![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)
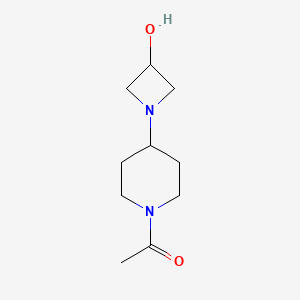
![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)
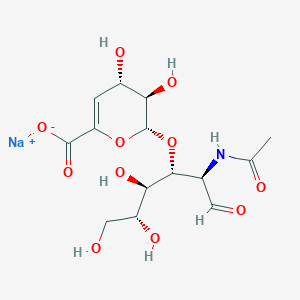
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
